2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura coupling Organoboron chemistry Stability

Boronic acids are prone to protodeboronation, compromising coupling yields. This pinacol ester offers enhanced stability for reliable Suzuki-Miyaura cross-coupling. • Superior stability vs. free boronic acid (CAS 153624-38-5)-resists hydrolysis and protodeboronation • Solid at 20°C, compatible with automated liquid handling platforms • Specific isobutyl substituent required for endothelin receptor antagonist synthesis-ensures target receptor molecular recognition

Molecular Formula C16H25BO2
Molecular Weight 260.2 g/mol
CAS No. 1033753-01-3
Cat. No. B1341738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1033753-01-3
Molecular FormulaC16H25BO2
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C)C
InChIInChI=1S/C16H25BO2/c1-12(2)11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3
InChIKeyHBCAMNZOIJNSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Profile


2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-isobutylphenylboronic acid pinacol ester, is an organoboron compound with the molecular formula C16H25BO2 and a molecular weight of 260.18 g/mol . It is a solid at 20°C and is primarily utilized as a versatile building block in Suzuki-Miyaura cross-coupling reactions . The compound features a pinacol boronic ester moiety, which imparts enhanced stability and ease of handling compared to the corresponding boronic acid . Its physicochemical properties, including a predicted logP of 4.15 [1], make it a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research .

Why Generic Substitution Fails


Generic substitution of this compound is not straightforward due to the critical role of the isobutyl substituent and the pinacol ester protecting group. The isobutyl group provides specific steric and electronic properties essential for target molecular recognition and reaction selectivity, as evidenced by its use in the synthesis of endothelin receptor antagonists [1]. Replacing it with a smaller alkyl (e.g., methyl) or a bulkier tert-butyl group can significantly alter the physicochemical profile (e.g., logP, solubility) and the outcome of subsequent coupling reactions . Furthermore, the pinacol ester is not merely a surrogate for the boronic acid; it offers markedly improved stability and handling [2]. Substitution with the corresponding boronic acid (CAS 153624-38-5) would introduce greater susceptibility to protodeboronation and hydrolysis, potentially reducing yields and complicating purification [3]. The quantitative evidence below demonstrates these non-fungible characteristics.

Quantitative Differentiation Evidence


Stability: Pinacol Ester vs. Boronic Acid

The pinacol ester form of this compound exhibits significantly enhanced stability and ease of handling compared to the corresponding free boronic acid, 4-isobutylphenylboronic acid (CAS 153624-38-5). While the boronic acid is prone to protodeboronation and hydrolysis, the pinacol ester is a stable solid at ambient temperature, simplifying storage and weighing . Quantitative studies on related phenylboronic pinacol esters demonstrate that hydrolysis rates are highly dependent on the aromatic substituent and pH, with pinacol esters generally showing greater kinetic stability under standard laboratory conditions [1].

Suzuki-Miyaura coupling Organoboron chemistry Stability

Lipophilicity & Molecular Weight Differentiation

The compound's physicochemical properties, including a predicted LogP of 4.15 [1] and a molecular weight of 260.18 g/mol , position it distinctly from its closest analogs. The isobutyl substituent strikes a balance between lipophilicity and steric bulk, offering a unique profile. For instance, the 4-tert-butyl analog (CAS 214360-66-4) shares the same molecular weight but has a predicted LogP of 4.50 [2], while the 4-methyl analog (CAS 195062-57-8) has a lower molecular weight (218.1 g/mol) and a predicted LogP of 3.20 [3].

Medicinal chemistry Physicochemical properties Drug design

Endothelin Receptor Antagonist Intermediate

This specific pinacol ester is a documented key intermediate in the synthesis of thiophenesulfonamide-based endothelin receptor antagonists, a class of compounds with therapeutic potential in hypertension and related cardiovascular conditions [1]. The corresponding boronic acid (CAS 153624-38-5) is also used, but the pinacol ester offers improved stability and handling during the multi-step synthesis . While alternative 4-substituted phenylboronic esters could theoretically be employed, the isobutyl group is specifically required for optimal binding affinity in the final antagonist structure [2].

Medicinal chemistry Endothelin antagonists Pharmaceutical intermediates

Purity and Physical Form

The compound is commercially available with a minimum purity specification of 98% from multiple vendors, and it is supplied as a solid at 20°C . This high purity, combined with its solid physical form, facilitates accurate weighing and reliable stoichiometric calculations, which is critical for reproducible synthesis. In contrast, while the corresponding boronic acid (CAS 153624-38-5) is also available in 98% purity, its potentially greater sensitivity to air and moisture can lead to purity degradation upon storage, impacting reaction yields [1].

Chemical procurement Purity Reproducibility

Strategic Application Scenarios


Endothelin Receptor Antagonists

This compound serves as a crucial building block in the multi-step synthesis of biphenyl sulfonamide endothelin receptor antagonists [1]. Its specific isobutyl substituent is required for optimal interaction with the target receptor. The pinacol ester's enhanced stability compared to the boronic acid ensures consistent performance in the key Suzuki-Miyaura coupling step, leading to higher yields and purer intermediates [2].

Suzuki-Miyaura Library Diversification

The compound is an ideal partner for high-throughput Suzuki-Miyaura coupling reactions to generate diverse biaryl libraries . Its moderate lipophilicity (LogP 4.15) [3] and solid physical form make it suitable for automated liquid handling and parallel synthesis platforms. The predictable reactivity of the pinacol ester ensures robust and reproducible coupling outcomes.

Agrochemical Intermediate Synthesis

This boronic ester is a valuable intermediate in the development of novel agrochemicals . The isobutyl group's specific steric and electronic profile can be leveraged to fine-tune the physicochemical properties of the final active ingredient, such as its lipophilicity and metabolic stability. The compound's high purity and stability support the reproducible synthesis of complex molecules on a research scale [4].

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